3-Bromo-1-fluoronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-fluoronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and fluorine substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the bromination of 1-fluoronaphthalene followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and fluorine reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives, or reduced to form alcohols or aldehydes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation might produce carboxylate salts or esters.
Scientific Research Applications
3-Bromo-1-fluoronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-4-fluoronaphthalene: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
2-Bromo-1-fluoronaphthalene: Another isomer with distinct chemical properties.
3-Bromo-2-fluoronaphthalene: Differing in the position of the fluorine atom, affecting its chemical behavior.
Uniqueness: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid is unique due to the specific positioning of the bromine, fluorine, and carboxylic acid groups on the naphthalene ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-1-fluoronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIXUKXVUIPENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.